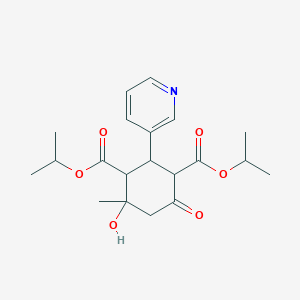![molecular formula C19H22N2O3 B367013 {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-87-1](/img/structure/B367013.png)
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol” is a chemical compound with the molecular formula C19H22N2O3 . It has an average mass of 326.390 Da and a monoisotopic mass of 326.163055 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .作用機序
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to changes in the biological activity of the target .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, often leading to changes in the biological activity of the pathway .
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to have various molecular and cellular effects, often leading to changes in the biological activity of the cell .
実験室実験の利点と制限
One advantage of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is that it has been shown to be effective in a variety of lab experiments. It has been used in cell culture studies, animal models, and clinical trials. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained in lab experiments.
将来の方向性
There are a number of future directions for research on {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol. One area of interest is its potential use as a therapeutic agent. Further studies are needed to determine its efficacy in treating various diseases, and to identify any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could provide insights into how it could be used as a tool for studying biological processes. Finally, there is a need for more studies to determine the optimal dosage and administration of this compound in various experimental settings.
合成法
The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves several steps. The starting materials are 2-methoxyphenol, 1,4-dibromobutane, and 1H-benzimidazole. The first step is the reaction of 2-methoxyphenol with 1,4-dibromobutane to form the intermediate 4-(2-methoxyphenoxy)butyl bromide. This intermediate is then reacted with 1H-benzimidazole to form the final product, this compound.
科学的研究の応用
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol has been used in a variety of scientific research applications. One area of interest is its potential use as a tool for studying biological processes. This compound has been shown to bind to certain proteins and alter their activity, which can provide insights into how these proteins function in cells. Additionally, this compound has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, and may be useful in the treatment of a variety of diseases.
特性
IUPAC Name |
[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRNDJFUWHBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B366939.png)

![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)
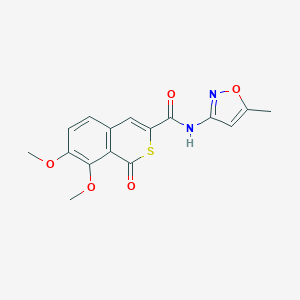
![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)
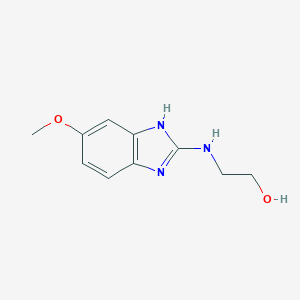
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)
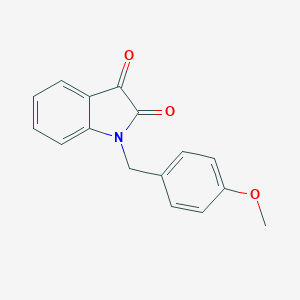

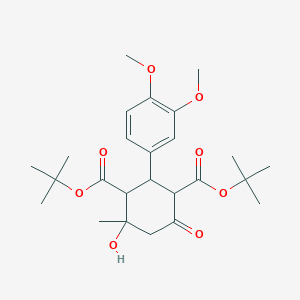
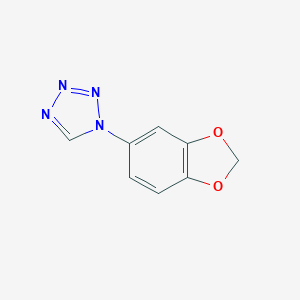
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
